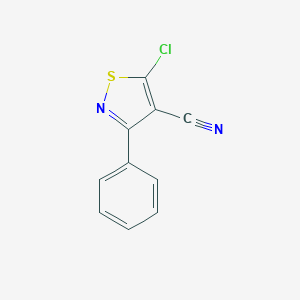
BOMBESIN 13-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound BOMBESIN 13-14 is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure with amino and methylsulfanyl groups, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOMBESIN 13-14 typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the use of protected amino acids and coupling reagents to form the desired peptide bond under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process typically includes the use of solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled on a solid support, followed by cleavage and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, protein folding, and peptide-based drug design. Its amino acid-like structure makes it a valuable tool for investigating biological processes.
Medicine
In medicine, the compound has potential applications in the development of peptide-based therapeutics. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functions.
Mécanisme D'action
The mechanism of action of BOMBESIN 13-14 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and methylsulfanyl groups allow it to form hydrogen bonds and other interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: A simpler amino acid with a similar backbone but lacking the methylsulfanyl group.
(2S)-2-amino-N-[(2S)-1-amino-1-oxobutan-2-yl]-4-methylpentanamide: Similar structure but without the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in BOMBESIN 13-14 distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-7(2)6-8(12)11(16)14-9(10(13)15)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHTVEOMIPKKJG-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)










